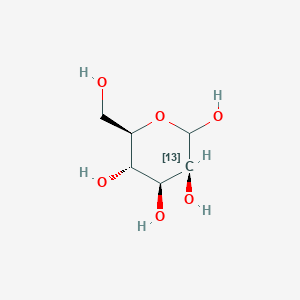

![molecular formula C6H12O6 B583972 L-[4-<sup>13</sup>C]山梨糖 CAS No. 478506-34-2](/img/structure/B583972.png)

L-[4-13C]山梨糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

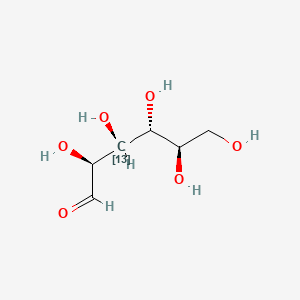

L-[4-13C]sorbose is a ketose belonging to the group of sugars known as monosaccharides . It has a sweetness equivalent to sucrose (table sugar) . The commercial production of vitamin C (ascorbic acid) often begins with sorbose . L-Sorbose is the configuration of the naturally occurring sugar .

Synthesis Analysis

L-Sorbose can be prepared from inexpensive O-benzylglucose . Under conditions employed for a Meerwein-Ponndorf-Verley reduction, the tetra-O-benzyl aldose converts to tetra-O-benzylsorbose. Hydrogenolysis removes the four benzyl groups, leaving sorbose . Overexpression of d-sorbitol dehydrogenase (sldh) by a strong promoter in Gluconobacter oxydans enhances the titer and productivity of L-sorbose synthesis from d-sorbitol .

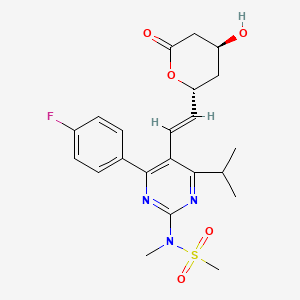

Molecular Structure Analysis

The molecular formula of L-Sorbose is C6H12O6 . It has a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 5 hydroxyl groups, 2 primary alcohols, and 3 secondary alcohols .

Chemical Reactions Analysis

The acetonation of L-sorbose involves a reaction mechanism that includes a cyclic peracetylated L-sorbose-derived nitrone . This cyclic nitrone undergoes regioselective cycloadditions with alkynes, affording tetra-O-acetyl-isoxazolines .

Physical and Chemical Properties Analysis

L-Sorbose has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a flash point of 301.5±26.6 °C . It has a molar refractivity of 37.4±0.3 cm3, a polar surface area of 118 Å2, and a molar volume of 113.4±3.0 cm3 .

科学研究应用

- L-山梨糖是维生素 C(L-抗坏血酸)工业合成中的关键中间体 . 将 L-山梨糖转化为 L-抗坏血酸需要几个酶促步骤,使其成为制药行业的重要组成部分。

- L-山梨糖是合成脱氧半乳糖诺吉霉素 (DGJ) 的起始原料,脱氧半乳糖诺吉霉素是一种药理学伴侣。 DGJ 在治疗溶酶体贮积症方面具有潜在意义 .

- L-山梨糖已被探索为一种潜在的非营养性甜味剂 . 独特的性质使其成为食品和饮料产品中使用的有趣候选者。

- 研究人员已研究 L-山梨糖作为各种糖苷酶的有效抑制剂 . 了解其抑制作用有助于药物开发和酶相关研究。

维生素 C(L-抗坏血酸)生产

药理学伴侣合成

非营养性甜味剂研究

糖苷酶抑制研究

抗肿瘤抗生素

抗菌剂

作用机制

Target of Action

L-[4-13C]sorbose, also known as L-sorbose-4-13C, primarily targets the enzyme ß-glucosidase in the thermophilic fungus Humicola grisea var. thermoidea . This enzyme plays a crucial role in the breakdown of complex carbohydrates. L-sorbose also targets ketohexokinase (KHK) , an enzyme that phosphorylates L-sorbose to produce L-sorbose-1-phosphate .

Mode of Action

L-sorbose interacts with its targets, leading to significant changes in their activity and the overall metabolic processes. The addition of L-sorbose to cultures containing cellobiose, a good inducer of ß-glucosidase, enhances the extracellular levels of the enzyme 3.3-fold . This demonstrates stimulation of both enzyme synthesis and secretion. The stimulation of enzyme production by sorbose is dependent on the presence of cellobiose as an inducer .

Biochemical Pathways

The biochemical pathway of L-sorbose metabolism involves several steps . L-sorbose is first converted to L-sorbose-1-phosphate by the action of ketohexokinase . This is then reduced to D-glucitol 6-phosphate, which is further converted to D-fructose 6-phosphate . These reactions are part of the larger carbohydrate metabolism pathway, affecting downstream processes such as glycolysis.

Pharmacokinetics

It is known that l-sorbose can be internalized via the transporter glut5

Result of Action

The action of L-sorbose results in significant molecular and cellular effects. It induces morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . It also enhances the extracellular levels of cellulases in certain cultures . Moreover, L-sorbose has been reported to induce apoptosis in various cancer cells .

安全和危害

未来方向

L-Sorbose has been found to induce apoptosis in various cancer cells . In mouse xenograft models, L-sorbose inhibits the proliferation of tumors either alone or in combination with other anticancer drugs . These results demonstrate L-sorbose as an attractive therapeutic reagent for cancer treatment .

生化分析

Biochemical Properties

L-[4-13C]sorbose participates in many metabolic pathways. It is involved in the conversion of D-sorbitol to L-sorbose, a process catalyzed by the enzyme sorbitol dehydrogenase . This reaction is the first step in the industrial production of L-ascorbic acid . The compound interacts with enzymes such as ketohexokinase, which phosphorylates L-sorbose to produce L-sorbose-1-phosphate .

Cellular Effects

The effects of L-[4-13C]sorbose on cells are multifaceted. It has been observed to induce morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . Furthermore, L-[4-13C]sorbose influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, L-[4-13C]sorbose exerts its effects through various mechanisms. It is internalized via the transporter GLUT5 and phosphorylated by ketohexokinase to produce L-sorbose-1-phosphate . This process is part of the innovative acetyl-CoA biosynthetic pathway, which enhances acetyl-CoA levels and promotes 2-KGA production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-[4-13C]sorbose change over time. For instance, the addition of L-sorbose to cultures containing cellobiose enhances the extracellular levels of the ß-glucosidase 3.3-fold with constant cytosolic and cell-wall bound levels . This demonstrates the stimulation of both enzyme synthesis and secretion over time.

Metabolic Pathways

L-[4-13C]sorbose is involved in several metabolic pathways. It is used in the conversion of D-sorbitol to L-sorbose, a key step in the biosynthesis of L-ascorbic acid . It is also part of the innovative acetyl-CoA biosynthetic pathway .

Transport and Distribution

L-[4-13C]sorbose is transported within cells and tissues via specific transporters. It is internalized via the transporter GLUT5

属性

IUPAC Name |

(3S,4R,5S)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-HPPMGSIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)

![Ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate](/img/structure/B583899.png)

![D-[1-2H]Mannose](/img/structure/B583905.png)

![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)